molecular formula C10H11N3 B582777 2,5-Dimethyl-3-(1H-pyrrol-2-YL)pyrazine CAS No. 141994-93-6

2,5-Dimethyl-3-(1H-pyrrol-2-YL)pyrazine

Cat. No.: B582777
CAS No.: 141994-93-6
M. Wt: 173.219
InChI Key: SSYZPKINZCEQMB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(1H-pyrrol-2-YL)pyrazine is a synthetic heterocyclic compound of significant interest in medicinal and organic chemistry research. This molecule features a unique hybrid structure combining a pyrrole ring, known for its prevalence in bioactive natural products, with a dimethylpyrazine moiety, a common flavor and fragrance compound also studied for its pharmacological properties . This fusion creates a promising scaffold for investigating new biologically active molecules. Compounds incorporating both pyrrole and pyrazine rings, such as pyrrolo[1,2-a]pyrazines, have demonstrated a robust antifungal effect against various Candida species, including multidrug-resistant strains . Research suggests that the mechanism of action for such hybrid structures may be mediated by interaction with the catalytic site of HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), a rate-limiting enzyme in the ergosterol biosynthesis pathway essential for yeast cell membrane integrity . Beyond antimicrobial applications, the broader class of pyrrolopyrazine derivatives is under investigation for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects . Researchers value this compound as a key building block or intermediate for synthesizing more complex nitrogen-bridged heterocyclic systems and for probing structure-activity relationships (SAR) in drug discovery . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Properties

CAS No.

141994-93-6

Molecular Formula

C10H11N3

Molecular Weight

173.219

IUPAC Name

2,5-dimethyl-3-(1H-pyrrol-2-yl)pyrazine

InChI

InChI=1S/C10H11N3/c1-7-6-12-8(2)10(13-7)9-4-3-5-11-9/h3-6,11H,1-2H3

InChI Key

SSYZPKINZCEQMB-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)C2=CC=CN2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its pyrrole substitution , which distinguishes it from alkyl- or carboxy-substituted pyrazines. Below is a comparative analysis of structurally related pyrazine derivatives:

Compound Name Substituents Key Differences Reference
2,5-Dimethylpyrazine Methyl groups at 2,5 Lacks pyrrole moiety; simpler structure with higher volatility
3-Ethyl-2,5-dimethylpyrazine Ethyl at 3, methyl at 2,5 Alkyl chain instead of pyrrole; altered hydrophobicity
2,5-Dimethyl-3-(3-methylbutyl)pyrazine 3-Methylbutyl at 3, methyl at 2,5 Longer alkyl chain enhances lipid solubility; found in insect defensive sprays
3-(1-Methylpyrrolidin-2-yl)pyrazine Pyrrolidine ring at 3 Saturated pyrrolidine vs. aromatic pyrrole; impacts π-π stacking interactions
2,5-Dimethyl-3-(2-methylbutyl)pyrazine 2-Methylbutyl at 3, methyl at 2,5 Branched alkyl chain affects vapor pressure and bioactivity
3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile Azetidine and pyridine substituents Additional heterocycles enhance target specificity in drug design

Chemical and Physical Properties

  • Polarity and Solubility : The pyrrole substituent increases polarity compared to alkylated analogs (e.g., 2,5-Dimethylpyrazine), reducing volatility and enhancing solubility in polar solvents .
  • Spectroscopic Features : UV-Vis data (e.g., λmax ~1060–1310 nm for alkylpyrazines) suggest that pyrrole substitution may shift absorption due to extended conjugation .
  • Retention Behavior : In chromatographic analyses, 2,5-dimethyl-3-(3-methylbutyl)pyrazine elutes later (retention time: 26.1 min) than simpler analogs, reflecting increased molecular weight and hydrophobicity .

Preparation Methods

Mechanism and Optimization

The CuH-catalyzed coupling of 1,3-enynes and nitriles has emerged as a robust method for constructing polysubstituted pyrroles under mild conditions. This strategy leverages the reductive coupling of enynes with nitriles, followed by cyclization to form the pyrrole ring. For 2,5-Dimethyl-3-(1H-pyrrol-2-yl)pyrazine, the pyrazine nitrile 2a (2-cyanopyrazine derivative) reacts with a dimethyl-substituted 1,3-enyne 1a in the presence of a CuH catalyst (Figure 1).

Optimal conditions involve:

  • Ligand : DTBM-SEGPHOS (5 mol%)

  • Solvent : 1,4-Dioxane

  • Temperature : 50°C

  • Silane reductant : Dimethoxy(methyl)silane (DMMS, 4 equiv)

Under these parameters, the reaction achieves 85% NMR yield for the pyrrole intermediate, which undergoes subsequent functionalization to yield the target pyrazine.

Table 1. Ligand Screening for CuH-Catalyzed Pyrrole Formation

LigandSolventTemp (°C)Yield (%)
DTBM-SEGPHOS1,4-Dioxane5085
SEGPHOSTHF25<5
BINAPTHF25<5

Substrate Scope and Functional Group Tolerance

The method accommodates diverse enyne and nitrile substrates (Table 2). Aliphatic nitriles, such as propionitrile, react efficiently (68% yield), while aromatic nitriles like benzonitrile require elevated temperatures (50°C). Sterically hindered internal enynes exhibit diminished regioselectivity but remain viable substrates.

Table 2. Selected Substrates for Pyrrole-Pyrazine Synthesis

EnyneNitrileYield (%)Regioselectivity (rr)
1a (R=Me)Pyrazine-3-carbonitrile7815:1
1b (R=Ph)Benzonitrile7212:1
1c (R=CO₂Et)Acetonitrile658:1

Paal-Knorr Pyrrole Functionalization

Classic Condensation Approach

The Paal-Knorr reaction, involving the condensation of 1,4-diketones with primary amines, provides a traditional route to pyrroles. For 2,5-dimethylpyrrole synthesis, hexane-2,5-dione reacts with ammonium acetate under acidic conditions, yielding the substituted pyrrole core. Subsequent coupling to a pre-functionalized pyrazine via Stille or Suzuki cross-coupling introduces the heteroaromatic system.

Key Steps :

  • Pyrrole Formation :
    Hexane-2,5-dione+NH4OAcHCl, reflux2,5Dimethylpyrrole\text{Hexane-2,5-dione} + \text{NH}_4\text{OAc} \xrightarrow{\text{HCl, reflux}} 2,5-\text{Dimethylpyrrole}

  • Pyrazine Bromination :
    2,5-DimethylpyrazineNBS3Bromo-2,5-dimethylpyrazine\text{2,5-Dimethylpyrazine} \xrightarrow{\text{NBS}} 3-\text{Bromo-2,5-dimethylpyrazine}

  • Cross-Coupling :
    3Bromo-2,5-dimethylpyrazine+Pyrrole-2-boronic acidPd(PPh3)4Target Compound3-\text{Bromo-2,5-dimethylpyrazine} + \text{Pyrrole-2-boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Target Compound}

Limitations and Innovations

While the Paal-Knorr method offers simplicity, its reliance on strong acids and high temperatures limits functional group compatibility. Recent modifications employ microwave irradiation and ionic liquid solvents to enhance efficiency and reduce reaction times (Table 3).

Table 3. Paal-Knorr Reaction Optimization

ConditionYield (%)Time (h)
Conventional reflux6512
Microwave (150°C)820.5
Ionic liquid ([BMIM]BF₄)782

Solvent-Free and Green Chemistry Approaches

Catalytic Amination

Pyrazine rings are constructed via catalytic amination of α-diketones. For example, 2,5-hexanedione reacts with urea over zeolite catalysts at 200°C, forming 2,5-dimethylpyrazine. Functionalization at position 3 is achieved through Vilsmeier-Haack formylation followed by nucleophilic substitution with pyrrole anions.

Transition-Metal-Mediated Cross-Coupling

Stille Coupling

The Stille coupling of 2-tributylstannylpyrrole with 3-bromo-2,5-dimethylpyrazine enables precise regiocontrol. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the carbon-carbon bond formation under inert conditions, yielding the target compound in 70–75% isolated yield.

Direct C-H Functionalization

Emerging methods employ directed C-H activation on pre-formed pyrazines. Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, mediate the coupling of pyrazines with pyrrole derivatives via transient directing groups, bypassing pre-halogenation steps.

Comparative Analysis of Methodologies

Table 4. Efficiency and Sustainability Metrics

MethodYield (%)Step CountE-Factor
CuH Catalysis78–8521.2
Paal-Knorr + Coupling65–7533.8
Stille Coupling70–7522.5

E-Factor = (Mass of Waste)/(Mass of Product)

Q & A

Q. What synthetic methodologies are effective for preparing 2,5-Dimethyl-3-(1H-pyrrol-2-YL)pyrazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation, sulfonation, and cyclization. Key steps require precise control of temperature (e.g., reflux in ethanol or acetic acid) and pH to avoid side reactions. For example, intermediates like hydroxylated pyrazolines or tetrazine derivatives are synthesized via hydrazine reactions with α,β-unsaturated ketones, followed by purification via preparative thin-layer chromatography . Optimizing stoichiometry and solvent systems (e.g., chloroform or ethanol) improves yield and purity.

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Gas chromatography-mass spectrometry (GC-MS) is effective for volatile derivatives, with retention times and wavelengths (e.g., 9.01 min at 915 nm for 2,5-dimethylpyrazine) aiding identification . Nuclear magnetic resonance (NMR) and X-ray crystallography provide detailed structural insights. For crystallographic analysis, SHELXL is widely used for refinement, requiring high-resolution data to resolve bond lengths and angles .

Q. How do substituents on the pyrazine ring influence stability and reactivity?

Substituents like methyl or pyrrole groups enhance steric hindrance, reducing susceptibility to oxidation. For instance, 3-(3-methylbutyl)pyrazine derivatives exhibit increased thermal stability compared to unsubstituted analogs due to hydrophobic interactions . Electronic effects from electron-donating groups (e.g., methyl) can also modulate redox behavior, as seen in conductivity studies of pyrazine-based coordination polymers .

Advanced Research Questions

Q. How can computational modeling predict the electronic and magnetic properties of pyrazine derivatives?

Density functional theory (DFT) simulations are used to model electron distribution in reduced pyrazine ligands, explaining high conductivity in coordination polymers like CrCl₂(pyrazine)₂. Magnetic coupling studies reveal ferrimagnetic ordering below 55 K, validated by experimental magnetization data . Computational tools also aid in designing derivatives with tailored bandgap properties for spintronic applications.

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in bond lengths or thermal parameters can arise from twinning or low-resolution data. Using SHELXL’s twin refinement module and incorporating restraints for disordered regions improve accuracy. Cross-validation with spectroscopic data (e.g., NMR) or alternative software like Olex2 ensures robustness . For example, resolving hydrogen bonding ambiguities in pyrazoline derivatives requires iterative refinement against high-resolution (<1.0 Å) datasets .

Q. How do reaction intermediates affect yield in multi-step syntheses of pyrrole-pyrazine hybrids?

Monitoring intermediates via thin-layer chromatography (TLC) or in situ NMR is critical. For instance, in the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, incomplete hydrazide coupling reduces final yield. Optimizing reaction time (e.g., 12–24 hr) and catalyst loading (e.g., pyridine as a base) minimizes side-product formation .

Q. Why do Maillard reaction conditions inhibit pyrazine formation in certain matrices?

Competitive pathways in cysteine-containing systems redirect nitrogen toward thiazole formation, reducing pyrazine yields. Thermal degradation studies in coffee roasting show pyrazines like 2,5-dimethyl-3-propyl-pyrazine decompose above 200°C, integrating into melanoidins . Adjusting reactant ratios (e.g., glucose/ammonia vs. amino acids) or using encapsulation techniques can mitigate this .

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